(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
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Overview
Description
®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a chemical compound that features a bromine atom, a pyrrolidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The bromine atom is then introduced via bromination reactions, and the pyrrolidine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the pyrrolidine ring, making it less complex.
1-(Pyrrolidin-3-yl)-1H-pyrazole: Does not have the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole: Similar structure but without the hydrochloride salt form.
Uniqueness
®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to the combination of the bromine atom, pyrrolidine ring, and pyrazole ring in a single molecule. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMISNPPNOBORH-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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